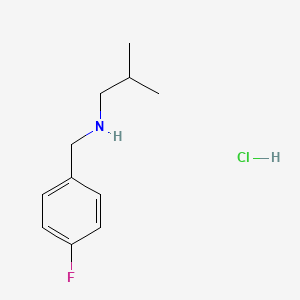
N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride
説明
“N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride” is likely a derivative of 4-Fluorobenzylamine . Fluorobenzylamine derivatives are often used in the synthesis of various pharmaceutical compounds due to their ability to act as intermediates in chemical reactions .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions. For instance, N-hydroxy-4-((N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide (HPB) is synthesized using N,N’-Dicyclohexylcarbodiimide (DCC) to couple THPONH 2 with carboxylic acid derivatives .科学的研究の応用
Metabolism and Disposition Studies
Research on related compounds to N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride focuses on understanding their metabolism and disposition within biological systems. For instance, studies have utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion of potent human immunodeficiency virus (HIV) integrase inhibitors, highlighting the importance of metabolic profiling in drug development (Monteagudo et al., 2007).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 receptor antagonists, where derivatives have been synthesized for potential clinical administration against emesis and depression, showcasing the role of structural modifications for enhancing drug solubility and efficacy (Harrison et al., 2001).
Structural Characterization and Biological Activity
The compound and its derivatives have been used in the synthesis and structural characterization of new materials with potential biological activities. For example, bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene has been studied for its structural properties and evaluated for antibacterial and cytotoxic activities, demonstrating the chemical's versatility in material science and bioactivity research (Elmas et al., 2020).
Antimicrobial and Antifungal Activities
Compounds containing the N-(4-Fluorobenzyl) moiety have been investigated for their antimicrobial and antifungal activities, indicating the potential for developing new therapeutic agents. Research has been conducted on various phosphazene derivatives to evaluate their biological activities against different microbial strains, highlighting the compound's application in discovering novel antimicrobials (Okumuş et al., 2017).
Drug Development and Pharmacokinetics
The compound's derivatives have been explored in drug development, particularly in studying the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which are explored for treating androgen-dependent diseases. Such studies are crucial for understanding the drug's behavior in biological systems and optimizing its pharmacological profile (Wu et al., 2006).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJLFFBDTQOITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



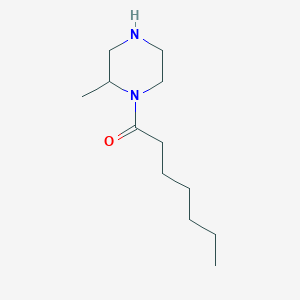

amine hydrochloride](/img/structure/B3093067.png)
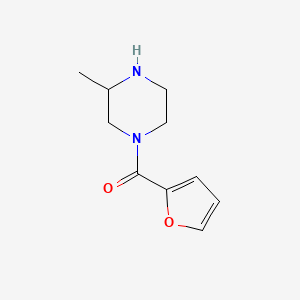
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)
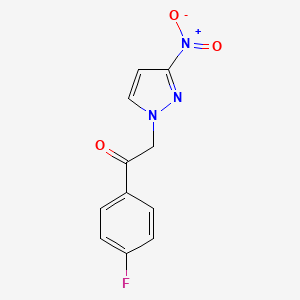
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
amine hydrochloride](/img/structure/B3093104.png)
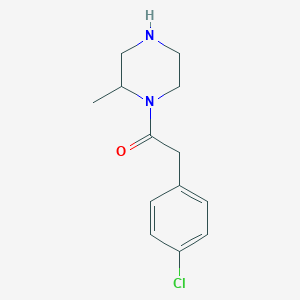

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

